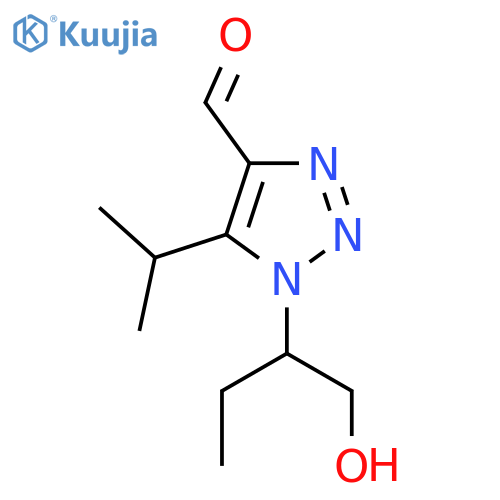Cas no 2171963-16-7 (1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

2171963-16-7 structure
商品名:1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1594599
- 2171963-16-7
-
- インチ: 1S/C10H17N3O2/c1-4-8(5-14)13-10(7(2)3)9(6-15)11-12-13/h6-8,14H,4-5H2,1-3H3
- InChIKey: KWPQSTGRPAIDHF-UHFFFAOYSA-N
- ほほえんだ: OCC(CC)N1C(=C(C=O)N=N1)C(C)C
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1594599-1000mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 1000mg |
$1714.0 | 2023-09-23 | ||
| Enamine | EN300-1594599-50mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 50mg |
$1440.0 | 2023-09-23 | ||
| Enamine | EN300-1594599-1.0g |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1594599-250mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 250mg |
$1577.0 | 2023-09-23 | ||
| Enamine | EN300-1594599-5000mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 5000mg |
$4972.0 | 2023-09-23 | ||
| Enamine | EN300-1594599-10000mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 10000mg |
$7373.0 | 2023-09-23 | ||
| Enamine | EN300-1594599-100mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 100mg |
$1508.0 | 2023-09-23 | ||
| Enamine | EN300-1594599-2500mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 2500mg |
$3362.0 | 2023-09-23 | ||
| Enamine | EN300-1594599-500mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 500mg |
$1646.0 | 2023-09-23 |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
2171963-16-7 (1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
